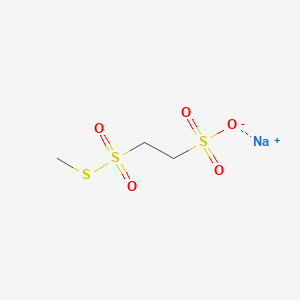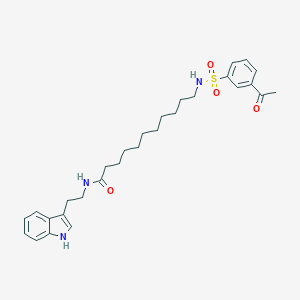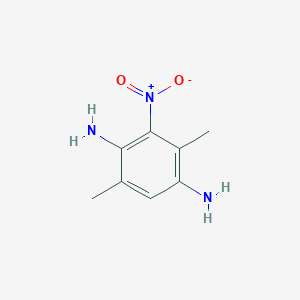
1,4-Benzenediamine, 2,5-dimethyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- is a chemical compound that belongs to the family of aromatic amines. It is commonly known as 2,5-Dimethyl-3-nitrobenzenediamine (DMNB) and is used in various scientific research applications.
Mecanismo De Acción
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- acts as a substrate for peroxidase enzymes, which catalyze the oxidation of the nitro group to a nitroso group. This reaction results in the formation of a colored product, which can be quantified using spectrophotometric methods.
Efectos Bioquímicos Y Fisiológicos
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- does not have any known biochemical or physiological effects on living organisms. It is primarily used as a tool for scientific research and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- in lab experiments is its high sensitivity and specificity for the detection of peroxidase enzymes. It is also relatively easy to use and can be incorporated into various experimental setups. However, 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- in scientific research. One potential application is in the development of biosensors for the detection of environmental pollutants, such as heavy metals and pesticides. 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- could also be used in the development of diagnostic assays for various diseases, including cancer and infectious diseases. Additionally, 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- could be used in the development of new therapeutic agents for the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- involves the reaction of 2,5-dimethylaniline with nitric acid and sulfuric acid. The reaction takes place under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- is widely used in scientific research for its ability to act as a chromogenic substrate for the detection of enzymes such as peroxidases and laccases. It is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid.
Propiedades
Número CAS |
155379-83-2 |
|---|---|
Nombre del producto |
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- |
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |
Clave InChI |
OSLJLSOBKOGJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
SMILES canónico |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
Otros números CAS |
155379-83-2 |
Sinónimos |
4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



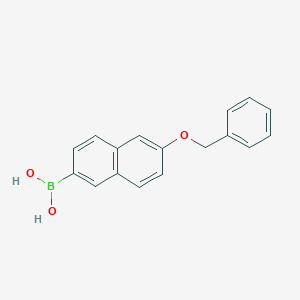
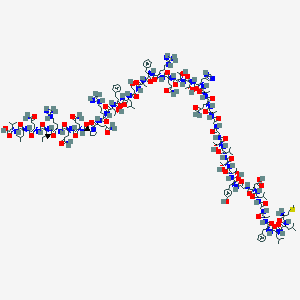
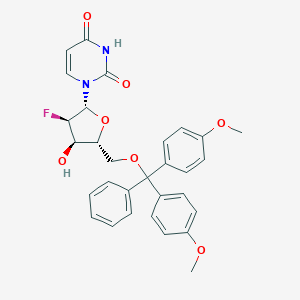
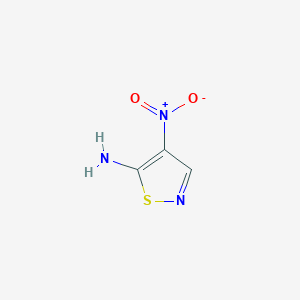
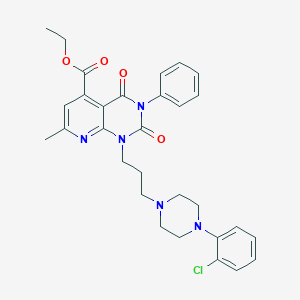
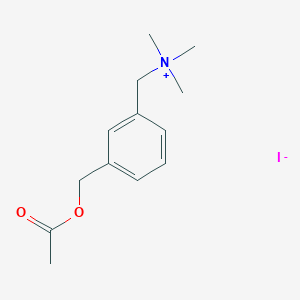
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
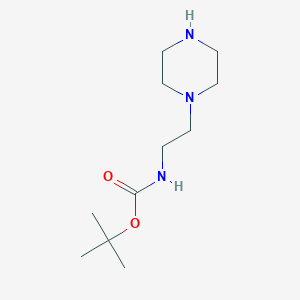
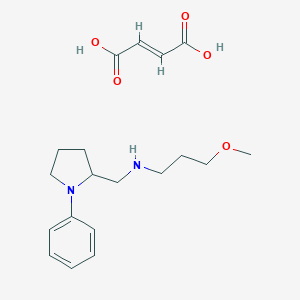
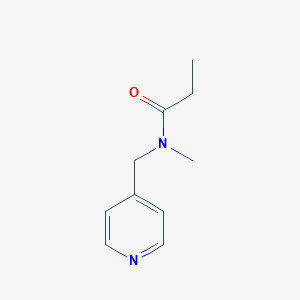
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)

